molecular formula C9H9NO6 B2405672 Ethyl 3,4-dihydroxy-2-nitrobenzoate CAS No. 1384868-07-8

Ethyl 3,4-dihydroxy-2-nitrobenzoate

Cat. No.: B2405672
CAS No.: 1384868-07-8
M. Wt: 227.172
InChI Key: CKFZYMBKOJRVIQ-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3,4-dihydroxybenzoate with isopropyl nitrate and sulfuric acid in dichloromethane at 0 - 20℃ . The reaction mixture is stirred for 45 minutes, then quenched with ice/water, and extracted with dichloromethane. The extracts are combined, and the solvent is removed under vacuum. The product is then purified by silica gel column to yield this compound .

Scientific Research Applications

Reactivity Studies

  • Alkaline Hydrolysis Reactivity : Ethyl 3,4-dihydroxy-2-nitrobenzoate's reaction in alkaline hydrolysis is influenced by the nitro group's position and the presence of substituents like methoxyl groups, affecting the reaction rates due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Catalytic Studies

  • Catalytic Activity in Esterification : The compound has been studied in the context of esterification reactions, particularly focusing on the catalyst role of acidic ionic liquids and the mechanism involved in the formation of ethyl 4-nitrobenzoate (Liang Hong-ze, 2013).

Natural Source Isolation

  • Isolation from Plant Extracts : this compound has been isolated from natural sources, such as the leaf extract of Cinnamomum tenuifolium, highlighting its presence in plant metabolites (Cheng, Yeh, Wang, & Chen, 2011).

Structural Characterization

  • Crystal Structure Analysis : Studies have explored the crystal structure of related compounds, providing insights into the molecular geometry and intramolecular interactions, which are essential for understanding the chemical behavior of this compound and its derivatives (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Synthesis Optimization

  • Optimization of Synthesis Conditions : Research has been conducted on optimizing the synthesis conditions for related nitrobenzoates, which can provide valuable insights for the synthesis of this compound. This includes studying the effects of reactant ratios, catalysts, temperature, and time on yield and product purity (Han Ya-rong, 2009).

Safety and Hazards

Ethyl 3,4-dihydroxy-2-nitrobenzoate is classified as harmful if swallowed (H302) according to the safety data . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

ethyl 3,4-dihydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFZYMBKOJRVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,4-dihydroxybenzoate (9.5 g, 52.2 mmol), isopropyl nitrate (13.5 g, 130.5 mmol), and tetrabutylammonium hydrogensulfate (0.884 g, 2.61 mmol) in DCM (100 mL), was added sulfuric acid (14.25 g, 145.6 mmol) slowly at 0° C. The reaction mixture was warmed to room temperature and stirred for 45 min, then quenched with ice/water (150 mL), and extracted with DCM (150 mL×2). The extracts were combined, and the solvent removed under vacuum. The product was purified by silica gel column (20% v/v EtOAc in PE) to give ethyl 3,4-dihydroxy-2-nitrobenzoate (4.97 g, 40% yield). ESI MS: m/z 228 [M+H]+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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